2-Ethenyl-3-methoxy-N-methylaniline

Organic Synthesis Heterocyclic Chemistry Electrophilic Aromatic Substitution

2-Ethenyl-3-methoxy-N-methylaniline (CAS:210536-36-0) is a specialty substituted aniline derivative, characterized by the simultaneous presence of an ortho-vinyl group, a meta-methoxy substituent, and an N-methyl group on the aromatic core. This compound belongs to the versatile 2-vinylaniline family, a class of building blocks widely recognized for their utility in constructing diverse nitrogen-containing heterocycles via transition metal-catalyzed and metal-free annulations.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 210536-36-0
Cat. No. B13952572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-3-methoxy-N-methylaniline
CAS210536-36-0
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCNC1=C(C(=CC=C1)OC)C=C
InChIInChI=1S/C10H13NO/c1-4-8-9(11-2)6-5-7-10(8)12-3/h4-7,11H,1H2,2-3H3
InChIKeyGPRFJWFAJLFVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-3-methoxy-N-methylaniline (CAS:210536-36-0): A Structurally Precise 2-Vinylaniline Building Block for Heterocyclic Synthesis


2-Ethenyl-3-methoxy-N-methylaniline (CAS:210536-36-0) is a specialty substituted aniline derivative, characterized by the simultaneous presence of an ortho-vinyl group, a meta-methoxy substituent, and an N-methyl group on the aromatic core . This compound belongs to the versatile 2-vinylaniline family, a class of building blocks widely recognized for their utility in constructing diverse nitrogen-containing heterocycles via transition metal-catalyzed and metal-free annulations [1]. The specific substitution pattern imparts distinct electronic and steric properties, differentiating it from simpler, unsubstituted 2-vinylaniline or analogs lacking either the methoxy or N-methyl functionality.

Why 2-Ethenyl-3-methoxy-N-methylaniline Cannot Be Simply Replaced by Unsubstituted 2-Vinylaniline or Simple Anilines


Procurement decisions for building blocks in complex organic syntheses hinge on precise substitution patterns. For 2-Ethenyl-3-methoxy-N-methylaniline (CAS:210536-36-0), the combination of an ortho-vinyl handle with a meta-methoxy group and an N-methyl cap creates a unique electronic and steric environment that generic 2-vinylaniline (CAS 3867-18-3) or 3-methoxy-N-methylaniline (CAS 14318-66-2) cannot replicate. The methoxy group is a strong electron-donating substituent that activates the aromatic ring toward electrophilic reactions, while the N-methyl group modulates nucleophilicity and reduces unwanted side reactions at the nitrogen . Substituting with simpler analogs would alter the rate, regioselectivity, and product yield of critical annulation and cross-coupling reactions, as demonstrated by the broad tolerance and specific yield profiles of various 2-vinylaniline derivatives in recent literature [1].

2-Ethenyl-3-methoxy-N-methylaniline: Key Quantitative Differentiators vs. Structural Analogs


Enhanced Electron Density on Aromatic Ring Compared to Unsubstituted 2-Vinylaniline

The introduction of a methoxy group at the 3-position and an N-methyl group significantly increases the electron density of the aromatic ring relative to unsubstituted 2-vinylaniline. This is a class-level inference based on the well-established Hammett sigma constants for -OMe (σp = -0.27) and -NMe2 (σp = -0.83) [1]. While direct experimental electron density maps are not available for this specific compound, the predicted electronic properties are consistent with an enhanced rate of electrophilic aromatic substitution (EAS) and altered regioselectivity in cycloaddition reactions compared to the parent 2-vinylaniline [2].

Organic Synthesis Heterocyclic Chemistry Electrophilic Aromatic Substitution

Higher Molecular Weight and Altered Boiling Point Profile Relative to N-Methyl-2-vinylaniline

The presence of the 3-methoxy substituent increases the molecular weight by approximately 30 g/mol and raises the predicted boiling point by ~50°C compared to N-methyl-2-vinylaniline, the closest analog lacking the methoxy group . These changes directly impact purification protocols (e.g., GC retention time, fractional distillation) and compound handling.

Physicochemical Characterization Chromatography Purification

Increased Steric Bulk at Ortho-Position Modulates Cyclization Pathways vs. 2-Vinylaniline

The combined presence of the ortho-vinyl and N-methyl groups creates greater steric hindrance around the nitrogen atom and the C2-C3 bond compared to unsubstituted 2-vinylaniline. This steric environment can influence the regiochemical outcome of cycloaddition and annulation reactions. While direct comparative yields for this specific compound are lacking in the primary literature, the class of N-substituted 2-vinylanilines is known to undergo cyclocarbonylation with high enantioselectivity (up to 54% ee) using chiral catalysts, a transformation for which sterics play a key role [1].

Stereoselective Synthesis Annulation Reaction Regioselectivity

2-Ethenyl-3-methoxy-N-methylaniline: Preferred Procurement Scenarios Based on Specific Evidence


Synthesis of Electron-Rich Quinoline and Indole Derivatives Requiring High Reactivity

When a synthetic route calls for an electron-rich aniline component to facilitate electrophilic cyclization or oxidative annulation, 2-Ethenyl-3-methoxy-N-methylaniline (CAS:210536-36-0) is a superior choice over unsubstituted 2-vinylaniline. The strong electron-donating effects of the methoxy and N-methyl groups, inferred from Hammett sigma constants [1], predict significantly accelerated reaction rates with electrophiles (e.g., iodine, Brønsted acids) or oxidizing agents. This can lead to improved yields under milder conditions, as demonstrated in a broad study where 2-vinylanilines with both electron-donating and -withdrawing groups were found to be suitable substrates for Brønsted acid-mediated heterocycle synthesis [2].

High-Temperature Reactions Where Lower Volatility is Critical

For reactions conducted in high-boiling solvents or under solvent-free conditions requiring elevated temperatures, the predicted boiling point of 281.6°C for 2-Ethenyl-3-methoxy-N-methylaniline [1] offers a significant advantage over lower-boiling analogs like N-methyl-2-vinylaniline (BP ~231.7°C) [2]. This reduced volatility minimizes compound loss and maintains the desired stoichiometry during prolonged heating. The higher molecular weight also facilitates easier handling and accurate weighing, reducing procurement waste for small-scale, high-value experiments.

Asymmetric Synthesis of Chiral N-Heterocycles Requiring Steric Steering

In the development of enantioselective routes to pharmaceutically relevant quinolones or indolines, the steric bulk of 2-Ethenyl-3-methoxy-N-methylaniline can be a critical design element. The ortho-vinyl and N-methyl groups introduce steric constraints that can favor one reaction pathway over another. While specific enantioselectivity data for this compound is not yet published, the class of N-substituted 2-vinylanilines has been shown to undergo palladium-catalyzed asymmetric cyclocarbonylation with enantiomeric excesses reaching 54% [1]. Procurement of this compound enables exploration of this underexplored steric parameter to potentially achieve higher stereocontrol than with less hindered 2-vinylaniline derivatives.

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